molecular formula C9H10N2O2 B3072563 6-(2-Methoxyethoxy)pyridine-3-carbonitrile CAS No. 1016772-36-3

6-(2-Methoxyethoxy)pyridine-3-carbonitrile

Cat. No.: B3072563
CAS No.: 1016772-36-3
M. Wt: 178.19 g/mol
InChI Key: JNFWYSQNFRCPTR-UHFFFAOYSA-N
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Description

6-(2-Methoxyethoxy)pyridine-3-carbonitrile is an organic compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . It is also known by its IUPAC name, 6-(2-methoxyethoxy)nicotinonitrile . This compound is characterized by the presence of a pyridine ring substituted with a 2-methoxyethoxy group at the 6-position and a cyano group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyethoxy)pyridine-3-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative, such as 3-cyanopyridine.

    Substitution Reaction: The 6-position of the pyridine ring is substituted with a 2-methoxyethoxy group. This can be achieved through a nucleophilic substitution reaction using 2-methoxyethanol as the nucleophile and a suitable leaving group at the 6-position of the pyridine ring.

    Reaction Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the 2-methoxyethanol and facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyethoxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amines.

Scientific Research Applications

6-(2-Methoxyethoxy)pyridine-3-carbonitrile has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving pyridine derivatives and their biological activities.

    Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Methoxyethoxy)pyridine-3-carbonitrile depends on its specific applicationThe presence of the cyano group and the 2-methoxyethoxy substituent can influence its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Methoxyethoxy)pyridine-3-carbonitrile is unique due to the presence of both the 2-methoxyethoxy group and the cyano group on the pyridine ring. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

6-(2-methoxyethoxy)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-12-4-5-13-9-3-2-8(6-10)7-11-9/h2-3,7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFWYSQNFRCPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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